molecular formula C9H3Cl3N2O2 B15064179 2,4,6-Trichloro-3-nitroquinoline

2,4,6-Trichloro-3-nitroquinoline

Cat. No.: B15064179
M. Wt: 277.5 g/mol
InChI Key: WXLKVZYKSUWEAW-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-3-nitroquinoline is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and a nitro group at position 3 on the quinoline ring. The unique arrangement of these substituents imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-3-nitroquinoline typically involves the nitration of 2,4,6-trichloroquinoline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 3-position of the quinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-3-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. This substitution reaction is facilitated by the electron-withdrawing nature of the nitro group, which activates the quinoline ring towards nucleophilic attack.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Reduction: 2,4,6-Trichloro-3-aminoquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trichloro-3-nitroquinoline has several applications in scientific research, including:

    Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives, which are valuable intermediates in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving quinoline derivatives.

    Medicine: Quinoline derivatives, including those synthesized from this compound, have shown potential as antimalarial, antibacterial, and anticancer agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-3-nitroquinoline and its derivatives involves interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

    2,4,6-Trichloroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitroquinoline: Lacks the chlorine substituents, resulting in different reactivity and biological activity.

    2,4-Dichloro-3-nitroquinoline: Contains only two chlorine atoms, leading to variations in chemical and biological properties.

Uniqueness: 2,4,6-Trichloro-3-nitroquinoline is unique due to the combined presence of three chlorine atoms and a nitro group on the quinoline ring

Properties

Molecular Formula

C9H3Cl3N2O2

Molecular Weight

277.5 g/mol

IUPAC Name

2,4,6-trichloro-3-nitroquinoline

InChI

InChI=1S/C9H3Cl3N2O2/c10-4-1-2-6-5(3-4)7(11)8(14(15)16)9(12)13-6/h1-3H

InChI Key

WXLKVZYKSUWEAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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